2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridine ring substituted with a methanesulfinyl group and a dimethylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,5-dimethylphenylmethanesulfinyl chloride with 4-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification methods. The raw materials are sourced in bulk, and the reaction parameters are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methanesulfinyl group plays a crucial role in its activity, as it can undergo redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethylphenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine
- 2-[(2,5-Dimethylphenyl)methylthio]-4-methyl-1-oxo-1lambda~5~-pyridine
- 2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanesulfinyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81167-68-2 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfinyl]-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C15H17NO2S/c1-11-4-5-13(3)14(8-11)10-19(18)15-9-12(2)6-7-16(15)17/h4-9H,10H2,1-3H3 |
InChI Key |
BOIVEWPMFMXMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)C2=[N+](C=CC(=C2)C)[O-] |
Origin of Product |
United States |
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